molecular formula C8H13NO3 B13489990 1-Acetyl-2-methylpyrrolidine-3-carboxylic acid

1-Acetyl-2-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13489990
M. Wt: 171.19 g/mol
InChI Key: TWBJFJHJVAQWFY-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-methylpyrrolidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2-methylpyrrolidine with acetic anhydride, followed by carboxylation. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Acetyl-2-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studying enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-2-methylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting or activating certain enzymes in medicinal chemistry.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the acetyl and carboxylic acid groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolidinone: A related compound with a lactam ring.

Uniqueness: 1-Acetyl-2-methylpyrrolidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for targeted applications in various scientific and industrial fields.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-acetyl-2-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5-7(8(11)12)3-4-9(5)6(2)10/h5,7H,3-4H2,1-2H3,(H,11,12)

InChI Key

TWBJFJHJVAQWFY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1C(=O)C)C(=O)O

Origin of Product

United States

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